molecular formula C15H19NO3 B6350234 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-08-0

5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350234
CAS No.: 1326815-08-0
M. Wt: 261.32 g/mol
InChI Key: FXYBITOMPBOVJW-UHFFFAOYSA-N
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Description

5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a methyl group, a phenyl ring substituted with an isobutyl group, and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The compound, also known as “3-(4-Isobutylphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid”, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

The compound works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of symptoms such as pain, inflammation, and fever. It’s worth noting that the S-(+)-enantiomer of the compound is believed to possess most of the beneficial anti-inflammatory activity .

Biochemical Pathways

By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation and pain sensation.

Pharmacokinetics

The compound exhibits stereoselectivity in its pharmacokinetics, with substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer . It is absorbed rapidly and completely when administered orally, with its bioavailability being dose-dependent . The compound binds extensively to plasma albumin and is eliminated following biotransformation to glucuronide conjugate metabolites .

Result of Action

The inhibition of prostaglandin synthesis by the compound leads to a reduction in inflammation, pain, and fever . This makes it effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability . Additionally, factors such as temperature and light exposure can impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Substitution Reactions: The introduction of the methyl and isobutyl groups can be achieved through substitution reactions. For example, a Friedel-Crafts alkylation reaction can be used to introduce the isobutyl group onto the phenyl ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group, potentially converting the carboxylic acid to an alcohol.

    Substitution: The phenyl ring and the oxazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Products may include 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives with hydroxyl, aldehyde, or additional carboxylic acid groups.

    Reduction: Reduced forms of the oxazole ring or the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its derivatives may exhibit enhanced pharmacological properties, making them candidates for drug development.

Industry

The compound may find applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties also make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-thiazole-5-carboxylic acid
  • 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-imidazole-5-carboxylic acid

Uniqueness

5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique reactivity and potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-methyl-3-[4-(2-methylpropyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)8-11-4-6-12(7-5-11)13-9-15(3,14(17)18)19-16-13/h4-7,10H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYBITOMPBOVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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